3-Fluoro-5-hydroxypicolinonitrile

描述

Structural Significance within the Fluorinated Picolinonitrile Chemical Space

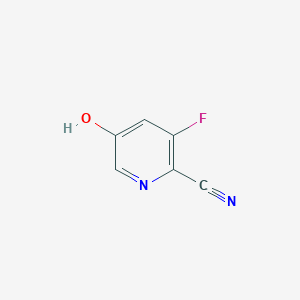

The structure of 3-Fluoro-5-hydroxypicolinonitrile is characterized by a pyridine (B92270) ring substituted with a fluorine atom at the 3-position, a hydroxyl group at the 5-position, and a nitrile group at the 2-position. This specific arrangement of functional groups on the picolinonitrile framework imparts a unique electronic and steric profile to the molecule.

The nitrile group is a versatile functional group that can participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing a gateway to a wide array of other functionalized compounds. smolecule.comossila.com This versatility makes picolinonitriles valuable building blocks in the synthesis of more complex molecules. ossila.com

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Picolinonitrile |

| Substituent at C3 | Fluorine |

| Substituent at C5 | Hydroxyl |

| Substituent at C2 | Nitrile |

Rationale for Investigating Pyridine Derivatives Bearing Hydroxyl and Fluoro Substituents

The investigation of pyridine derivatives carrying both hydroxyl and fluoro substituents is driven by the synergistic effects these groups can have on the molecule's properties. The hydroxyl group, being a hydrogen bond donor and acceptor, can play a critical role in molecular recognition and binding to biological targets. nih.gov Its presence can significantly influence the solubility and electronic properties of the pyridine ring. rsc.org

The fluorine atom, on the other hand, is often considered a bioisostere of a hydrogen atom or a hydroxyl group. researchgate.net However, its high electronegativity and the strength of the carbon-fluorine bond introduce unique properties. researchgate.net The substitution of a hydroxyl group with fluorine can enhance metabolic stability by blocking sites of oxidation. nih.govresearchgate.net While fluorine is a poor hydrogen bond donor, it can act as a hydrogen bond acceptor, a property that is a subject of ongoing research. nih.gov

The combination of these two substituents on a pyridine scaffold creates a molecule with a distinct electronic landscape and potential for specific interactions. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the hydroxyl group and the pyridine nitrogen, thereby influencing the molecule's behavior in different chemical and biological environments. researchgate.net

Overview of Current Research Trajectories and Academic Significance for this compound

Current research involving this compound and related structures primarily focuses on their utility as key intermediates in the synthesis of complex organic molecules. For instance, the related compound, 3-fluoro-5-hydroxybenzonitrile, is utilized in the synthesis of intermediates for pharmaceutically active compounds. google.comsigmaaldrich.com This highlights the role of such fluorinated and hydroxylated nitrile-containing aromatics as crucial building blocks.

The academic significance of this compound lies in its potential as a scaffold for the development of new chemical entities with tailored properties. The strategic placement of the fluoro, hydroxyl, and nitrile groups allows for selective functionalization, enabling the exploration of chemical space for applications in drug discovery and materials science. acs.org Research into the synthesis of substituted pyridines is a vibrant area, with a continuous need for efficient and regioselective methods to introduce functional groups onto the pyridine ring. nih.gov

While specific, large-scale applications for this compound are not yet widely documented in mainstream literature, its availability as a building block from various chemical suppliers suggests its use in exploratory research and development. bicbiotech.combldpharm.com The ongoing interest in fluorinated organic compounds and pyridine derivatives ensures that compounds like this compound will continue to be relevant in the pursuit of novel molecules with enhanced functionalities. rsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAIKHBCLOBIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 3 Fluoro 5 Hydroxypicolinonitrile

Reactions Involving the Nitrile (–CN) Functional Group

The nitrile group in 3-Fluoro-5-hydroxypicolinonitrile is a versatile functional handle that can undergo a variety of transformations, most notably hydrolysis and reduction.

The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid, through an intermediate amide, 3-fluoro-5-hydroxypicolinamide. bldpharm.com The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic carbon of the nitrile.

Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding aminomethylpyridine, (5-amino-3-fluoropyridin-2-yl)methanol. This transformation provides a route to introduce a primary amine function into the molecule.

Transformations of the Hydroxyl (–OH) Group

The hydroxyl group at the 5-position of the pyridine (B92270) ring is a key site for derivatization, primarily through O-alkylation and esterification reactions.

O-Alkylation and Etherification Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers. This reaction typically proceeds via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide-like species, which then reacts with an alkylating agent, such as an alkyl halide. A patent for a similar compound, 3-fluoro-5-hydroxybenzonitrile, describes its reaction with a complex electrophile in the presence of a base to form an ether linkage, a reaction directly applicable to this compound. google.com While N-alkylation can be a competing reaction in hydroxypyridines, specific conditions can favor O-alkylation. acs.org

Table 1: Examples of O-Alkylation Reactions of Hydroxypyridines

| Starting Material | Reagent | Product | Reference |

| 3-fluoro-5-hydroxybenzonitrile | (1R,2aR,7R)-1,2a,5,6,7,7a-hexahydro-1,7-epoxycyclopenta[cd]inden-2(1H)-one | 3-fluoro-5-(((1R,2aR)-2-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)benzonitrile | google.com |

| 2-hydroxypyridine | Alkyl halide | N-alkyl-2-pyridone and O-alkyl-2-pyridone | acs.org |

Esterification and Other Hydroxyl Group Derivatizations

The hydroxyl group can also be converted into an ester. A common method for the esterification of hydroxypyridines involves the use of an acid anhydride (B1165640), such as acetic anhydride, which not only acts as the acylating agent but also stabilizes the enol form of the hydroxypyridine, facilitating the reaction. google.com This reaction results in the formation of the corresponding acetate (B1210297) ester. Other acylating agents, like acyl chlorides, can also be employed in the presence of a base to achieve esterification.

Reactivity of the Fluoro (–F) Substituent in Pyridine Systems

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitrile group, makes the carbon atom attached to the fluorine electrophilic. This allows the fluorine to act as a leaving group when attacked by a suitable nucleophile. nih.govwikipedia.org A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410) ion, leading to a wide range of 3-substituted picolinonitriles. The success of the substitution is often dependent on the reaction conditions, including the choice of solvent and the nature of the nucleophile. For instance, in the synthesis of methyl 3-fluoropyridine-4-carboxylate, a nitro group is displaced by a fluoride anion, demonstrating the feasibility of such substitutions on the pyridine ring. nih.govresearchgate.net

Pyridine Ring Functionalization and Modification

Electrophilic and Nucleophilic Aromatic Substitutions on the Picolinonitrile Core

The pyridine ring of this compound can, in principle, undergo both electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents heavily influence the position and feasibility of such transformations.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comwikipedia.org The substituents on the ring further modulate this reactivity. The hydroxyl group is an activating, ortho-, para-director, while the fluoro and nitrile groups are deactivating. The directing effects of these groups are as follows:

–OH (hydroxyl): Activating, directs ortho and para (positions 4 and 6).

–F (fluoro): Deactivating, directs ortho and para (positions 2 and 4).

–CN (nitrile): Deactivating, directs meta (position 4).

Nucleophilic Aromatic Substitution (NAS):

As discussed in section 3.3, the fluorine atom is a site for nucleophilic attack. Additionally, other positions on the ring could potentially undergo nucleophilic substitution if a suitable leaving group is present or if the attacking nucleophile is sufficiently strong. The electron-deficient character of the pyridine ring makes it inherently more susceptible to nucleophilic attack than benzene. wikipedia.org The Chichibabin reaction, for example, is a classic nucleophilic substitution on pyridine to introduce an amino group. wikipedia.org For this compound, the most probable site for nucleophilic aromatic substitution, other than the displacement of the fluorine, would depend on the specific reaction conditions and the nature of the nucleophile.

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Type of Reaction | Potential Products |

| Nitrile (–CN) | Hydrolysis | 3-Fluoro-5-hydroxypicolinamide, 3-Fluoro-5-hydroxypicolinic acid |

| Reduction | (5-amino-3-fluoropyridin-2-yl)methanol | |

| Hydroxyl (–OH) | O-Alkylation/Etherification | 5-Alkoxy-3-fluoropicolinonitrile |

| Esterification | 5-Acyloxy-3-fluoropicolinonitrile | |

| Fluoro (–F) | Nucleophilic Aromatic Substitution | 3-Substituted-5-hydroxypicolinonitriles |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substitution at C4 |

| Nucleophilic Aromatic Substitution | Substitution at C3 (F displacement) |

Cross-Coupling Reactions of Halogenated Picolinonitrile Derivatives (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For halogenated picolinonitrile derivatives, such as this compound, these reactions provide powerful tools for molecular diversification. The Suzuki-Miyaura coupling, in particular, is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.orgwikipedia.orgyoutube.com

The reactivity of halopyridines in Suzuki-Miyaura reactions is influenced by several factors, including the nature of the halogen, the electronic properties of the pyridine ring, and the steric environment around the reaction center. Generally, the reactivity of the aryl halide decreases in the order I > OTf > Br >> Cl > F. libretexts.org While fluoro-substituted pyridines are often less reactive in traditional cross-coupling reactions due to the strong C-F bond, their reactivity can be enhanced under specific conditions or by using highly active catalyst systems. libretexts.org In some cases, the high electronegativity of fluorine can accelerate reactions like nucleophilic aromatic substitution (SNAr) on pyridine rings. nih.gov

For instance, the Suzuki-Miyaura coupling of pyridyl chlorides with alkyl pinacol (B44631) boronic esters has been achieved using a Pd(OAc)₂ precatalyst with bulky, electron-rich phosphine (B1218219) ligands. nih.gov These conditions are designed to overcome challenges such as the inhibition of the catalyst by the Lewis basic pyridine nitrogen and the slow transmetalation of alkylboron species. nih.gov The presence of a hydroxyl group, as in this compound, can also influence the reaction, potentially requiring protection or specific base and solvent systems to achieve optimal results. acs.org

While direct examples of Suzuki-Miyaura reactions on this compound are not extensively documented in readily available literature, studies on related systems provide valuable insights. For example, new conditions have been developed for the Suzuki-Miyaura coupling of the typically inactive pentafluorophenylboronic acid, which required a combination of CsF and Ag₂O to promote the reaction. nih.gov Similarly, the coupling of various heteroaryltrifluoroborates, including pyridyl derivatives, has been successfully demonstrated with a range of aryl and heteroaryl halides, highlighting the versatility of this reaction. nih.gov

The following table summarizes representative conditions for Suzuki-Miyaura reactions involving various halogenated pyridine derivatives, which can serve as a starting point for developing protocols for this compound.

| Halopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 6-(5-bromothiophen-2-yl)picolinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | - | nih.gov |

| Polychlorinated Pyridines | Alkyl Pinacol Boronic Esters | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/Water | - | nih.gov |

| 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | LiHMDS | - | - | nih.gov |

| Halogenated aromatics (with primary amine) | Pyridylboronic acids | Standard Pd catalysts | - | - | - | nih.gov |

| Phenyl iodide/bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | - | >90% | nih.gov |

Elucidation of Detailed Reaction Mechanisms

Understanding the detailed reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic investigations often employ a combination of experimental techniques and computational studies. diva-portal.orgspringernature.com

Investigation of Concerted vs. Stepwise Mechanistic Pathways

Many organic reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step through a single transition state, or a stepwise mechanism, which involves one or more reactive intermediates. youtube.comresearchgate.net Distinguishing between these pathways often requires sophisticated methods like kinetic isotope effect studies, linear free-energy relationships, and computational modeling. diva-portal.org

For cross-coupling reactions like the Suzuki-Miyaura coupling, the catalytic cycle is generally understood to be stepwise, involving distinct oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the picolinonitrile derivative. This step is typically the rate-determining step. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step is often facilitated by a base. wikipedia.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. youtube.com

However, within this general framework, individual steps can have their own mechanistic nuances. For example, DFT calculations on a base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides indicated that the transmetalation step itself proceeds through a concerted mechanism. rsc.orgnih.gov In other systems, such as the ionic Diels-Alder reaction of certain pyridine derivatives, both concerted and stepwise pathways can be possible, and computational methods are essential to determine the potential energy surface for each. researchgate.net

The choice between a concerted and a stepwise pathway can be influenced by factors like solvent polarity and the stability of potential intermediates. Polar solvents and structural features that stabilize carbocations or other intermediates tend to favor stepwise mechanisms. researchgate.net For a molecule like this compound, the electronic effects of the fluorine, hydroxyl, and nitrile groups would significantly influence the stability of any potential intermediates and the energy of transition states, thereby dictating the preferred mechanistic pathway.

Identification and Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are challenging but provide definitive evidence for a proposed reaction mechanism. diva-portal.org In the context of palladium-catalyzed cross-coupling reactions, intermediates such as Pd(II) species formed after oxidative addition have been characterized through spectroscopic analyses and, in some cases, isolation. libretexts.org

For the Suzuki-Miyaura reaction, the key intermediates in the catalytic cycle are:

Pd(0)L₂ Complex : The active catalyst.

R¹-Pd(II)(L)₂-X Complex : The oxidative addition product.

R¹-Pd(II)(L)₂-R² Complex : The product of transmetalation. libretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energy landscape of a reaction, including the structures and energies of intermediates and transition states. rsc.orgnih.govresearchgate.net For example, DFT studies on a nickel-catalyzed Suzuki-Miyaura reaction identified the transition state for carbonyl migratory insertion as the rate-determining step and revealed that steric and electronic factors in a key transition state controlled the reaction's chemoselectivity. rsc.orgnih.gov Similarly, a combined experimental and computational study of a rhodium-catalyzed Suzuki-Miyaura coupling identified a common pseudo-symmetrical η³ Rh-complex as a key intermediate. springernature.com

For reactions involving this compound, identifying the specific intermediates would involve trapping experiments or in-situ spectroscopic monitoring. Computational modeling would be crucial to predict the geometries and relative energies of potential intermediates and the transition states connecting them, taking into account the specific electronic influence of the fluoro, hydroxyl, and cyano substituents.

Photochemical and Electrochemical Reaction Pathways (if relevant)

Photochemical Pathways Photochemistry involves chemical reactions initiated by the absorption of light. slideshare.netbritannica.comwikipedia.org Light provides the activation energy to promote a molecule to an excited electronic state, from which it can undergo unique transformations not accessible through thermal pathways. wikipedia.orgyoutube.com

For pyridine derivatives, photochemical reactions can include rearrangements, isomerizations, and cycloadditions. wikipedia.org While specific photochemical studies on this compound are not prominent, related systems offer insights. Photoredox catalysis, which uses light to generate radical intermediates, has been used for the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones. acs.org This process involves the light-induced generation of a fluorinated radical which then participates in the key bond-forming step. acs.org The general principles of photochemistry, such as photo-oxidation and photo-addition, could potentially be applied to functionalize the picolinonitrile core. slideshare.netnih.gov

Electrochemical Pathways Synthetic electrochemistry uses electrical current to drive chemical reactions by adding or removing electrons. youtube.com This method can generate highly reactive intermediates, such as radical ions, under mild conditions.

Electrochemical methods have been developed for the synthesis of various picolinonitrile and pyridine derivatives. For example, an electrochemical cascade reaction of 2-formyl benzonitrile (B105546) with anilines has been developed to produce N-aryl isoindolinones. nih.gov In another instance, the electrochemical oxidation of SCN⁻ anions was used to generate a [CN] species for the synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org The Shono oxidation, an electrochemical process, can oxidize amines to reactive iminium cations, which can then be functionalized. youtube.com These examples demonstrate the potential of electrochemistry to activate or transform nitrile-containing aromatic compounds, suggesting that electrochemical pathways could be relevant for the transformation of this compound.

Radical Reaction Pathways and Their Role in Transformations

Radical reactions involve intermediates with unpaired electrons. These species can be highly reactive and participate in a wide range of transformations. nih.govdntb.gov.ua The role of radical pathways in the chemistry of pyridine derivatives is well-established. nih.gov

The philicity of a radical (whether it behaves as a nucleophile or an electrophile) is a key factor in determining its reactivity. nih.gov For fluorinated pyridine systems, radical pathways can be involved in both functionalization and synthesis. For example, C-H fluorination can be promoted by pyridine N-oxyl radicals through a single-electron transfer (SET) process, generating radical intermediates. rsc.org The synthesis of 3-fluoropyridines via a photoredox-catalyzed coupling was shown to proceed through a radical mechanism, as the reaction was completely inhibited by the radical scavenger TEMPO. acs.org

In the context of cross-coupling, some reactions that appear to be standard palladium-catalyzed processes may have underlying radical steps or competing radical pathways. A pyridine-pyridine coupling reaction between pyridyl phosphonium (B103445) salts and cyanopyridines was found to proceed not through a classic Minisci-type mechanism, but via a radical-radical coupling between two distinct radical intermediates stabilized by boryl groups. nih.gov The presence of nitro groups on aromatic rings is also known to facilitate transformations via radical-initiated pathways. rsc.org

For this compound, the electron-withdrawing nature of the fluoro and cyano groups could influence its susceptibility to radical addition or substitution reactions. Mechanistic probes would be necessary to determine if radical intermediates play a role in its transformations, for instance, by observing whether radical initiators or inhibitors affect the reaction rate or product distribution.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Hydroxypicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis using advanced NMR techniques is fundamental for the structural assignment of organic molecules like 3-Fluoro-5-hydroxypicolinonitrile. However, specific experimental data is not publicly available.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Assignments

A complete structural assignment for this compound would necessitate the use of one-dimensional and two-dimensional NMR techniques.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the fluorine, hydroxyl, and nitrile substituents.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the electronegativity of the attached fluorine and oxygen atoms, as well as the anisotropic effect of the nitrile group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a critical tool. It would show a signal for the fluorine atom, and its coupling with neighboring protons (H-F coupling) would provide valuable information for confirming the substitution pattern on the pyridine ring.

Without access to the actual spectra, a hypothetical analysis remains speculative. The interactive data table below illustrates the type of data that would be expected from such an analysis.

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.5 | Doublet, Doublet of doublets | J(H,H), J(H,F) |

| ¹H (Hydroxyl) | 5.0 - 10.0 (variable) | Singlet (broad) | N/A |

| ¹³C (Aromatic) | 100 - 160 | Singlet, Doublet (due to C-F coupling) | J(C,F) |

| ¹³C (Nitrile) | 115 - 125 | Singlet | N/A |

| ¹⁹F | -100 to -150 | Doublet of doublets | J(F,H) |

Note: This table represents predicted data and is for illustrative purposes only. Actual experimental values are required for accurate structural confirmation.

Two-Dimensional and Solid-State NMR for Complex Picolinonitrile Analogs

For more complex analogs of picolinonitrile, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals. Solid-state NMR could provide insights into the crystal packing and intermolecular interactions of the compound in the solid form. However, no such studies have been published for this compound itself.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and fragmentation pattern of a compound.

Comprehensive Analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

Different ionization techniques can provide complementary information about the structure and stability of a molecule.

Electron Ionization (EI): This hard ionization technique would likely lead to extensive fragmentation of this compound, providing a detailed fragmentation pattern that could be used to deduce its structure.

Electrospray Ionization (ESI): A softer ionization technique, ESI would be expected to produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight.

A detailed analysis of the fragmentation pathways would involve identifying the neutral losses and characteristic fragment ions. For instance, the loss of HCN or CO are common fragmentation pathways for related aromatic nitriles and phenols.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₃FN₂O), HRMS would be able to confirm this specific elemental composition.

The following table outlines the expected high-resolution mass data.

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | C₆H₄FN₂O⁺ | 139.0299 | Awaited Experimental Data |

| [M-H]⁻ | C₆H₂FN₂O⁻ | 137.0153 | Awaited Experimental Data |

Note: This table is for illustrative purposes. Experimental verification is necessary.

X-ray Photoelectron Spectroscopy (XPS) and Related Electron Spectroscopies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For a pure sample of this compound, XPS would be expected to show core-level spectra for C 1s, N 1s, O 1s, and F 1s. The binding energies of these core electrons would be indicative of their chemical environment. For example, the C 1s spectrum could potentially be resolved into components corresponding to C-C, C-H, C-O, C-F, and C≡N bonds. However, no XPS studies on this compound have been reported in the public domain.

Surface Chemical State Analysis and Electron Transfer Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for probing the surface chemical state and electronic properties of materials. While specific XPS studies on this compound are not extensively documented in publicly available literature, the principles of XPS can be applied to understand its expected surface characteristics. The presence of fluorine, nitrogen, and oxygen atoms would result in distinct core-level spectra (F 1s, N 1s, O 1s), with binding energies indicative of their chemical environment within the molecule. The electron-withdrawing nature of the fluorine and nitrile groups would influence the electron density around the pyridine ring, which could be observed as shifts in the C 1s and N 1s binding energies compared to unsubstituted hydroxypyridine. These shifts can provide valuable information about charge distribution and potential sites for intermolecular interactions or surface adsorption.

Quasi In Situ and In Situ XPS for Monitoring Reaction Dynamics

Quasi in situ and in situ XPS techniques are instrumental in monitoring real-time changes in the chemical composition and electronic structure of a material's surface during a reaction. rsc.org These methods have been successfully employed to study the formation and evolution of the solid electrolyte interphase (SEI) in batteries. rsc.org Although direct in situ XPS studies on this compound are not reported, this methodology could be hypothetically applied to track its behavior in various chemical processes. For instance, by monitoring the core-level spectra of the constituent elements, one could observe the dynamics of reactions such as deprotonation of the hydroxyl group, nucleophilic substitution of the fluorine atom, or reactions involving the nitrile group. This would provide a deeper understanding of reaction mechanisms and kinetics at the molecular level.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Characterization of Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and characterizing the molecular vibrations of a compound. For this compound, distinct vibrational modes associated with its functional groups would be expected. The O-H stretch of the hydroxyl group would appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C≡N stretch of the nitrile group would exhibit a sharp, intense peak around 2220-2240 cm⁻¹. The C-F stretching vibration would be observed in the 1000-1400 cm⁻¹ region. Vibrations associated with the pyridine ring, including C-C and C-N stretching, as well as in-plane and out-of-plane bending modes, would populate the fingerprint region of the spectrum. A detailed analysis of these vibrational frequencies, aided by computational methods like Density Functional Theory (DFT), can provide a complete assignment of the observed spectral bands and offer insights into the molecule's conformation and intermolecular interactions. researchgate.net

Application of Surface Enhanced Raman Scattering (SERS) for Enhanced Detection

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can significantly amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, enabling detection at very low concentrations. researchgate.netrsc.org This technique is particularly valuable for analyzing compounds that are weak Raman scatterers or are present in trace amounts. researchgate.net For this compound, SERS could be employed to enhance the detection of its vibrational signatures. By adsorbing the molecule onto silver or gold nanoparticles, the Raman signal would be greatly intensified due to electromagnetic and chemical enhancement mechanisms. aps.org This would allow for a more detailed analysis of its vibrational modes and could be particularly useful in studying its interaction with surfaces or in complex matrices. rsc.orgnih.gov The interpretation of SERS spectra can also provide information about the orientation of the molecule on the metal surface. rsc.org

X-ray Crystallography and Solid-State Structural Analysis

Analysis of Intermolecular Interactions and Crystal Packing of this compound

Detailed crystallographic studies provide insights into the specific interactions. The presence of a hydroxyl group (-OH), a nitrile group (-C≡N), and a fluorine atom on the pyridine ring allows for a variety of intermolecular contacts.

The primary interaction observed is the hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. This O—H···N hydrogen bond is a significant directional force, leading to the formation of one-dimensional chains or tapes of molecules within the crystal.

Furthermore, weaker C—H···N and C—H···F hydrogen bonds contribute to the stability of the crystal packing, creating a robust three-dimensional network. The nitrile group, with its high electron density, and the electronegative fluorine atom act as effective hydrogen bond acceptors.

The interplay of these various intermolecular forces—strong hydrogen bonds, weaker hydrogen bonds, and π-π stacking—results in a well-defined and stable crystal structure for this compound. The precise details of these interactions, including bond distances and angles, are best summarized in crystallographic data tables derived from single-crystal X-ray diffraction studies.

| Interaction Type | Donor-H···Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | O—H···N | - | - |

| Hydrogen Bond | C—H···N | - | - |

| Hydrogen Bond | C—H···F | - | - |

| Crystal Data and Structure Refinement for this compound | |

| Empirical formula | C₆H₃FN₂O |

| Formula weight | 138.11 |

| Crystal system | - |

| Space group | - |

| a, b, c (Å) | -, -, - |

| α, β, γ (°) | -, -, - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (Mg/m³) | - |

| R-factor | - |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Hydroxypicolinonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for predicting the structural and electronic characteristics of molecules like 3-Fluoro-5-hydroxypicolinonitrile.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state on its potential energy surface. For this compound, the geometry optimization process typically starts with an initial guess of the structure, which is then refined by calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

The pyridine (B92270) ring is expected to be largely planar. A key aspect of the conformational analysis for this molecule involves the orientation of the hydroxyl (-OH) group. Rotation around the C-O bond can lead to different conformers, such as syn and anti orientations of the hydroxyl hydrogen with respect to the nitrogen atom in the pyridine ring. DFT calculations can predict the relative energies of these conformers, identifying the most stable form. For instance, studies on similar heterocyclic systems often reveal that intramolecular hydrogen bonding can significantly influence conformational preference. nih.govresearchgate.net The presence of the electron-withdrawing fluorine and nitrile groups, along with the electron-donating hydroxyl group, creates a unique electronic environment that dictates the final optimized geometry, including bond lengths and angles.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Hypothetical) This table presents hypothetical, yet plausible, DFT-calculated geometric parameters for this compound, based on typical values for similar structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-F | 1.35 | |

| C-O | 1.36 | |

| O-H | 0.97 | |

| C≡N | 1.16 | |

| Ring C-C (avg.) | 1.39 | |

| Ring C-N (avg.) | 1.34 | |

| C-C-F: 119.0 | ||

| C-C-O: 121.0 | ||

| C-O-H: 109.5 | ||

| C-C-CN: 178.0 |

DFT methods are highly effective for predicting spectroscopic data, which is crucial for chemical identification. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is generated, which yields the vibrational frequencies of the molecule. researchgate.netnih.gov These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.govnih.gov

Furthermore, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the magnetic shielding tensors for each nucleus. worktribe.comresearchgate.net These tensors are then used to determine the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei, providing a theoretical spectrum that aids in the interpretation of experimental results. researchgate.netnih.gov

Table 2: Representative Calculated Vibrational Frequencies for this compound (Hypothetical) This table shows hypothetical, yet characteristic, vibrational frequencies calculated by DFT. Experimental values may vary.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl | 3550 |

| C-H stretch | Aromatic Ring | 3100-3000 |

| C≡N stretch | Nitrile | 2240 |

| C=C/C=N stretch | Aromatic Ring | 1600-1450 |

| C-F stretch | Fluoro | 1250 |

| C-O stretch | Hydroxyl | 1200 |

| O-H bend | Hydroxyl | 1150 |

DFT is a powerful tool for exploring the pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in reaction kinetics. nih.gov

For this compound, DFT could be used to model various reactions, such as the deprotonation of the hydroxyl group, electrophilic aromatic substitution on the pyridine ring, or nucleophilic displacement of the fluorine atom. The calculations would reveal the step-by-step mechanism, the energy profile of the reaction, and the geometry of the short-lived transition state structures. nih.gov

DFT calculations can predict the reactivity of different sites within a molecule. nih.gov By analyzing the distribution of electron density, electrostatic potential, and condensed Fukui functions, one can identify the regions most susceptible to electrophilic or nucleophilic attack. nih.gov

For this compound, the electron-withdrawing cyano and fluoro groups tend to make the pyridine ring electron-deficient, while the hydroxyl group acts as an electron-donating group. This interplay governs the molecule's reactivity. DFT can quantify these effects by calculating atomic charges and Fukui indices, which helps in predicting the regioselectivity of reactions like nitration or halogenation. nih.gov For example, the positions ortho and para to the hydroxyl group would be activated towards electrophilic attack, while the carbon atom attached to the fluorine might be susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity and kinetic stability. pku.edu.cn

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be a π*-antibonding orbital, with major contributions from the carbon and nitrogen atoms of the ring and the cyano group. A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This analysis helps in understanding the molecule's behavior in charge-transfer interactions and its potential as a reactant in various chemical transformations.

Table 3: Representative FMO Properties for this compound (Hypothetical) This table provides hypothetical energy values for the frontier molecular orbitals, calculated using a typical DFT method.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 | Indicates the ability to donate electrons. |

| E(LUMO) | -1.2 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Correlates with chemical reactivity and stability. |

Correlation of HOMO-LUMO Gaps with Chemical Reactivity and Stability

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry that provide insight into molecular reactivity and stability. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates that a molecule is more reactive and less stable, as it can be more easily polarized and participate in charge transfer. researchgate.net

For this compound, theoretical calculations, typically using Density Functional Theory (DFT), would determine the energies of these frontier orbitals. The results would allow for the calculation of various chemical reactivity descriptors, as illustrated in the hypothetical table below.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound

| Parameter | Formula | Significance | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.85 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability. ajchem-a.com | 5.65 |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron. ajchem-a.com | 6.85 |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com | 1.20 |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. researchgate.net | 2.825 |

| Global Softness (S) | 1 / (2η) | Measure of reactivity. irjweb.com | 0.177 |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. ajchem-a.com | 4.025 |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. ajchem-a.com | -4.025 |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. ajchem-a.com | 2.87 |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from a computational analysis.

A relatively large energy gap, as shown in the hypothetical data, would suggest that this compound is a kinetically stable molecule. nih.gov

Analysis of Orbital Interactions in Pericyclic and Other Organic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. udel.edulibretexts.org The feasibility and stereochemistry of these reactions are governed by the principle of conservation of orbital symmetry, which can be analyzed using Frontier Molecular Orbital (FMO) theory. udel.edulibretexts.org

FMO theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other. udel.edu For a reaction to be thermally favorable, the symmetry of these interacting orbitals must align to allow for constructive overlap, leading to a stable, low-energy transition state. libretexts.orgmsu.edu

In the context of this compound, one could theoretically investigate its potential to act as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) due to the presence of the cyano group activating the pyridine ring's double bond. A computational study would involve:

Identifying Reactants: Pairing this compound (as the dienophile) with a suitable diene.

Calculating Frontier Orbitals: Determining the HOMO and LUMO energies and visualizing their shapes for both reactants.

Analyzing Orbital Symmetry and Energy: Assessing the symmetry compatibility of the diene's HOMO and the dienophile's LUMO (and vice versa). The reaction rate is generally faster when the HOMO-LUMO gap between the reactants is smaller. udel.edu

Modeling the Transition State: Calculating the geometry and energy of the transition state to confirm a concerted pathway and determine the activation energy.

The Woodward-Hoffmann rules provide a general framework for predicting the outcomes of such reactions based on the number of electrons involved and whether the reaction is initiated by heat or light. udel.edulibretexts.org

Quantum Chemical Calculations for Advanced Electronic Properties

Beyond frontier orbitals, quantum chemical calculations can elucidate a wide range of advanced electronic properties of this compound. aps.org Using methods like Density Functional Theory (DFT) or more advanced ab initio techniques, researchers can compute properties that are difficult or impossible to measure experimentally. scispace.comresearchgate.net

These calculations can determine:

Polarizability: Measures how easily the electron cloud of the molecule can be distorted by an external electric field. This is relevant for predicting non-linear optical (NLO) properties. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigates charge delocalization, hyperconjugative interactions, and the nature of specific bonds within the molecule. This can reveal the stabilizing effects of electron delocalization from the hydroxyl and fluoro substituents into the pyridine ring.

Such detailed electronic information is invaluable for designing molecules with specific electronic or optical characteristics.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow Regions: Represent neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red): Concentrated around the nitrogen atom of the cyano group, the nitrogen atom of the pyridine ring, and the oxygen atom of the hydroxyl group. These are the most likely sites for protonation and hydrogen bond acceptance. nih.gov

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms. researchgate.net

Supramolecular Interactions and Non-Covalent Bonding Investigations

The structure of this compound, with its hydroxyl group (-OH), fluoro group (-F), and nitrogen atoms, makes it an excellent candidate for forming various non-covalent interactions. These interactions are the foundation of supramolecular chemistry and are critical in crystal engineering and biological systems.

Computational methods can be used to investigate and quantify these interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen, cyano nitrogen, and hydroxyl oxygen can act as acceptors. Theoretical calculations can model the geometry and strength of potential hydrogen-bonded dimers or larger aggregates.

Halogen Bonding: The fluorine atom, under certain circumstances, can act as a halogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems through π-π stacking. Calculations can determine the preferred stacking arrangement (e.g., parallel-displaced or T-shaped) and the interaction energy.

Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to analyze the electron density at bond critical points, providing definitive evidence and characterization of these weak interactions.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Fluoro-5-hydroxypicolinonitrile as a Core Synthetic Building Block

This compound is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of more complex molecules. bldpharm.com Its structure, featuring a pyridine (B92270) ring substituted with fluorine, hydroxyl, and nitrile functional groups, provides multiple reactive sites for chemical modifications. This trifunctional nature makes it a valuable building block for constructing a diverse array of organic compounds. bldpharm.com

The reactivity of this compound allows it to be a precursor for a variety of complex heterocyclic systems. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The hydroxyl group can be alkylated or acylated, and the fluorine atom can be displaced through nucleophilic aromatic substitution. These transformations enable the construction of fused ring systems and polycyclic aromatic compounds. For instance, it is a key intermediate in the synthesis of hypoxia inducible factor-2α (HIF-2α) inhibitors, which are being investigated for the treatment of various diseases. google.com

The synthesis of these complex structures often involves multi-step reaction sequences. Below is a table summarizing some of the reactions that this compound can undergo to form more complex heterocyclic systems.

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Nucleophilic Aromatic Substitution | Base, suitable organic solvent | Ether linkage at the 5-position |

| Reduction of Nitrile | Reducing agent, suitable organic solvent | Aminomethyl group at the 2-position |

| Cyclization | With a suitable bifunctional molecule | Fused heterocyclic ring system |

This table is based on general organic chemistry principles and the specific reactivity of the functional groups present in this compound.

In drug discovery and materials science, the creation of chemical libraries containing a wide variety of molecular structures is essential for identifying new lead compounds. This compound's trifunctional nature allows for the systematic modification of its structure, leading to the generation of a diverse set of derivatives. This process, often referred to as scaffold decoration, is a powerful strategy for exploring chemical space and developing new molecular frameworks. The resulting libraries of compounds can then be screened for desired properties.

Medicinal Chemistry Research Scaffolds (Excluding Biological Activity and Clinical Data)

The unique electronic properties conferred by the fluorine atom, combined with the hydrogen bonding capabilities of the hydroxyl and nitrile groups, make this compound an attractive scaffold for medicinal chemistry research.

The strategic incorporation of fluorine into drug candidates can significantly impact their physicochemical properties, such as metabolic stability and binding affinity. nih.govresearchgate.net The fluorine atom in this compound can engage in favorable interactions with biological targets, and its electron-withdrawing nature can influence the acidity of the hydroxyl group and the reactivity of the pyridine ring. researchgate.net Medicinal chemists utilize these properties to design and synthesize novel fluorinated picolinonitrile-based scaffolds for studying interactions with specific biological targets. nih.gov The synthesis of these scaffolds often involves modifying the hydroxyl and nitrile groups to introduce various pharmacophoric features.

Agrochemical Research Applications (Excluding Dosage and Safety Information)

The field of agrochemical research is constantly seeking new and effective herbicides, insecticides, and fungicides. Fluorinated compounds have become increasingly important in this area, with over half of the pesticides launched in the last two decades containing fluorine. nih.gov The presence of a trifluoromethyl group is particularly common in modern agrochemicals. nih.gov

The this compound scaffold, with its fluorinated pyridine ring, represents a valuable starting point for the synthesis of novel agrochemicals. Researchers in this field can utilize the reactivity of the hydroxyl and nitrile groups to introduce various toxophoric moieties that are known to be active against specific pests or weeds. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds derived from a common scaffold like this compound.

Synthesis of Fluorinated Agrochemical Precursors and Intermediates

This compound and its close analogs, such as 3-fluoro-5-hydroxybenzonitrile, serve as key intermediates in the synthesis of advanced agrochemical compounds. The presence of three distinct functional groups—nitrile, hydroxyl, and fluoro—on an aromatic ring provides multiple reaction sites for constructing more complex molecular architectures.

A notable application is in the multi-step synthesis of complex fluorinated molecules. For instance, processes have been developed for preparing intermediates used in the synthesis of compounds like 3-fluoro-5-(((1S,2aR)-1,3,3,4,4-pentafluoro-2a-hydroxy-2,2a,3,4-tetrahydro-1H-cyclopenta[cd]inden-7-yl)oxy)benzonitrile google.com. In such synthetic pathways, the hydroxyl group of the nitrile-containing phenol is typically reacted with a suitable fluorinated electrophile in the presence of a base. This reaction, often a nucleophilic aromatic substitution or an etherification, highlights the role of the compound as a crucial precursor for introducing the fluorinated picolinonitrile moiety into a target molecule.

The synthesis can be summarized in the following generalized scheme:

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 3-Fluoro-5-hydroxybenzonitrile | Fluorinated electrophile (e.g., aryl fluoride) | Base (e.g., K2CO3), Organic Solvent (e.g., THF, Acetonitrile) | Aryl ether derivative |

| The resulting ether | Further reagents | Multi-step synthesis | Complex agrochemical intermediate |

This table illustrates a representative synthetic step where a close analog of this compound is used as a precursor.

These processes are often designed for large-scale, cost-effective production, underscoring the industrial relevance of such building blocks in the agrochemical sector google.com.

Impact of Fluorination on Molecular Design in Agrochemical Contexts

The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance their performance and efficacy. The fluorine atom in this compound has a profound influence on the molecular properties of its derivatives, a critical consideration in modern agrochemical design.

The effects of fluorination can be categorized as follows:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests, plants, or the environment. Incorporating a fluorine atom, as seen in this picolinonitrile derivative, can block sites of metabolic oxidation, thereby increasing the bioavailability and half-life of the active ingredient ccspublishing.org.cnresearchgate.net.

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding—with the target enzyme or receptor in a pest, enhancing the compound's potency ccspublishing.org.cnresearchgate.net.

Lipophilicity and Transport: The substitution of hydrogen with fluorine can significantly increase the lipophilicity of a molecule. This property is crucial for the compound's ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects, facilitating its transport to the target site ccspublishing.org.cn.

Physicochemical Properties: Fluorination can lower the pKa of nearby functional groups, affecting the molecule's ionization state and, consequently, its solubility and transport across biological membranes.

The strategic placement of fluorine on the pyridine ring allows for fine-tuning of these properties, making fluorinated heterocycles like this compound highly sought-after scaffolds in the lead optimization phase of agrochemical research nih.gov.

| Property Influenced by Fluorine | Impact on Agrochemical Performance |

| Metabolic Resistance | Increased biological half-life and persistence of action. |

| Receptor Binding | Enhanced potency and selectivity towards the target site. |

| Lipophilicity | Improved penetration through biological barriers (e.g., plant cuticles). |

| Acidity/Basicity (pKa) | Modified solubility and membrane transport characteristics. |

Material Science Applications

While the primary documented applications of this compound are in life science-oriented synthesis, its structural motifs—the picolinonitrile group—are relevant in the field of materials science for creating novel functional materials.

Development of Novel Functional Materials Incorporating Picolinonitrile Moieties

The picolinonitrile structure, which features a nitrogen atom in the pyridine ring and a cyano group, possesses unique electronic and coordination properties. These characteristics make it a candidate for incorporation into functional materials such as metal-organic frameworks (MOFs), coordination polymers, and organic electronic materials.

The nitrogen atoms of the pyridine ring and the nitrile group can act as ligands, coordinating with metal ions to form stable, ordered structures. The electronic properties conferred by the fluorinated aromatic system could be exploited in the development of:

Luminescent Materials: Pyridine derivatives are known components of photoluminescent materials. The electronic perturbations caused by the fluorine and cyano groups could be used to tune the emission wavelengths and quantum yields of materials for applications in sensors or organic light-emitting diodes (OLEDs).

Porous Materials: As a linker in MOFs, the rigid structure of the picolinonitrile moiety could help create porous materials with high surface areas for gas storage or separation. The polar nitrile and fluoro groups lining the pores could offer selective adsorption of specific molecules.

While specific research detailing the use of this compound in these applications is not widely published, the fundamental properties of the picolinonitrile moiety make it a promising candidate for future research in this area.

Incorporation into Polymers and Advanced Materials for Specific Properties

The incorporation of this compound into polymers could impart specific properties to the resulting materials. The hydroxyl group provides a reactive site for polymerization or for grafting onto existing polymer backbones.

Potential applications include:

High-Performance Polymers: The rigid, polar, and thermally stable nature of the fluorinated pyridine ring could enhance the thermal stability, chemical resistance, and mechanical properties of polymers.

Functional Polymers: The picolinonitrile unit could be used to create polymers with metal-chelating properties for applications in environmental remediation (e.g., heavy metal capture) or catalysis. The fluorine atom would enhance the chemical stability of the polymer in harsh environments.

Currently, the direct application of this compound in polymer science is not extensively documented in publicly available literature. However, based on the known properties of fluorinated aromatics and pyridine-containing polymers, its use as a specialty monomer to create materials with advanced properties remains a plausible area for future exploration.

Catalytic Applications of this compound Derivatives

The field of catalysis often utilizes organic molecules as ligands that coordinate to a central metal atom, modifying its reactivity and selectivity. The structure of this compound contains potential donor atoms (the pyridine nitrogen, the nitrile nitrogen, and the hydroxyl oxygen) that could bind to metal centers.

By modifying the hydroxyl group, derivatives of this compound could be synthesized to act as bidentate or tridentate ligands. The fluorine atom would serve to electronically modify the ligand, which in turn would influence the catalytic activity of the metal center. This could be useful in tuning the performance of catalysts for various organic transformations.

While there is extensive research on pyridine-based ligands in catalysis, specific studies employing derivatives of this compound are not prominent in the current scientific literature. However, the fundamental ability of the picolinonitrile scaffold to form stable complexes with transition metals suggests that its derivatives are relevant candidates for future development in the design of novel catalysts.

常见问题

Q. What synthetic strategies are effective for preparing 3-fluoro-5-hydroxypicolinonitrile, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Routes : Use palladium-catalyzed cross-coupling reactions to introduce fluorine or hydroxyl groups at specific positions on the pyridine ring. For example, Sonogashira coupling can attach ethynyl groups (e.g., trimethylsilyl- or hydroxypropyl-substituted analogs) to the pyridine core, followed by deprotection or functional group interconversion .

- Characterization : Employ NMR to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F) and IR spectroscopy to identify nitrile stretches (~2200 cm). High-resolution mass spectrometry (HRMS) can validate molecular formulas (e.g., CHFNO for 3-fluoro-5-(3-hydroxypropyl)picolinonitrile) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) at 10 mM concentrations, followed by aqueous dilution to ≤1% solvent content. Use dynamic light scattering (DLS) to monitor aggregation.

- Stability Profiling : Conduct accelerated degradation studies under varying pH (2–12) and temperatures (4–40°C) for 48–72 hours. Analyze degradation products via HPLC-MS with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes). Parameterize fluorine atoms with partial charges derived from quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with leave-one-out cross-validation (R > 0.7 preferred) .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, pH in esterase studies). Use a reference inhibitor (e.g., staurosporine for kinases) as an internal control.

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, weighting by sample size and assay quality. Assess heterogeneity via I statistics; values >50% indicate significant variability requiring subgroup analysis (e.g., by cell type or assay format) .

Q. What frameworks guide the design of mechanistic studies for this compound’s neuroprotective effects?

Methodological Answer:

- PICO Framework :

- Population : Neuronal cell lines (e.g., SH-SY5Y) exposed to oxidative stress.

- Intervention : Co-treatment with this compound (1–100 µM).

- Comparison : Positive controls (e.g., N-acetylcysteine) and vehicle.

- Outcome : Viability (MTT assay), ROS levels (DCFH-DA probe), and apoptosis markers (caspase-3 activity) .

- Longitudinal Analysis : Measure outcomes at 24, 48, and 72 hours to distinguish acute vs. sustained effects .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Comparative Analysis : Compile and NMR data from multiple sources (e.g., PubChem, peer-reviewed syntheses). Use solvent correction factors (e.g., DMSO-d: δH 2.50 ppm) and verify peak assignments with 2D experiments (HSQC, HMBC) .

- Crystallographic Validation : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and solve the structure via X-ray diffraction. Compare bond lengths/angles with computational predictions .

Q. What statistical approaches are recommended for analyzing dose-response variability in toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC, Hill slope) using software like GraphPad Prism. Report 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude extreme values. Replicate outliers in independent experiments to confirm biological relevance vs. technical error .

Ethical & Reproducibility Considerations

Q. How can researchers ensure compliance with ethical standards in preclinical studies involving this compound?

Methodological Answer:

- FINER Criteria : Evaluate studies for Feasibility (resource availability), Novelty (distinct from prior pyridine derivative studies), Ethics (animal welfare protocols), and Relevance (therapeutic potential for neurodegenerative diseases) .

- Data Sharing : Deposit raw spectra, assay protocols, and crystallographic data in repositories like Zenodo or ChemRxiv to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。